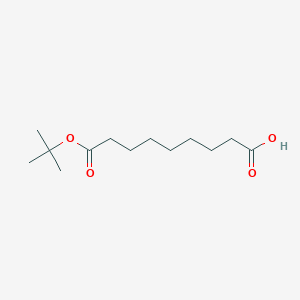

9-(tert-Butoxy)-9-oxononanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

9-[(2-methylpropan-2-yl)oxy]-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREOXBTXUJZJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Tert Butoxy 9 Oxononanoic Acid

Strategies for Carbon Chain Elongation to a Nonanoic Backbone

The construction of the nine-carbon backbone is a foundational step in the synthesis of 9-(tert-butoxy)-9-oxononanoic acid. This can be achieved through various methods, including the functionalization of existing long-chain fatty acids or the stepwise extension of shorter precursors.

Controlled Oxidation Pathways for ω-Functionalization

A prominent and sustainable approach to generate the 9-oxononanoic acid backbone involves the controlled oxidative cleavage of readily available unsaturated fatty acids. Linoleic acid, an 18-carbon fatty acid with double bonds at C-9 and C-12, serves as an excellent precursor.

A well-documented method utilizes a two-step enzymatic cascade. nih.govorgsyn.org Initially, a 9S-lipoxygenase enzyme, such as that from Solanum tuberosum, catalyzes the specific insertion of molecular oxygen at the C-9 position of linoleic acid. nih.govorgsyn.org This enzymatic oxidation yields a 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) intermediate. nih.govorgsyn.org Subsequently, a hydroperoxide lyase, for instance from Cucumis melo, cleaves the carbon-carbon bond adjacent to the hydroperoxy group, resulting in the formation of 9-oxononanoic acid and a C9-aldehyde co-product. nih.govorgsyn.org This biocatalytic route is notable for its high selectivity and operation under mild conditions, offering a green alternative to traditional chemical oxidation methods. orgsyn.org Research has demonstrated that this one-pot process can achieve yields of up to 73%. nih.govorgsyn.org

Table 1: Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

| Enzyme System | Substrate | Intermediate | Product | Yield | Reference |

| 9S-lipoxygenase (Solanum tuberosum) & Hydroperoxide lyase (Cucumis melo) | Linoleic Acid | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | 9-Oxononanoic Acid | up to 73% | nih.govorgsyn.org |

Chain Extension Reactions

While oxidative cleavage of C18 fatty acids is a common strategy, building the C9 backbone from smaller fragments is also a viable synthetic route. Standard organic chemistry techniques such as Grignard reactions or Wittig reactions can be employed to couple smaller carbon units. For instance, a protected halo-aldehyde could be reacted with a suitable Grignard reagent derived from a protected bromo-carboxylic acid ester. This approach offers versatility in introducing various functionalities but may involve more steps and require careful protecting group strategies to avoid side reactions.

Introduction and Selective Protection of the Carboxylic Acid Moiety

The carboxylic acid group of 9-oxononanoic acid must be protected to prevent its interference in subsequent reactions, particularly those targeting the oxo group. The tert-butyl ester is a common choice for this purpose due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions.

Esterification with tert-Butanol (B103910) for tert-Butyl Ester Formation

The direct esterification of a carboxylic acid with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol. However, several methods have been developed to facilitate this transformation.

One effective method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source. rsc.org This reaction can be performed under neutral, solvent-free conditions, often facilitated by techniques such as electromagnetic milling, which provides a green and efficient alternative to traditional heating. rsc.org

Another approach is the reaction of the carboxylic acid with tert-butyl acetate (B1210297) in the presence of a suitable catalyst. Catalytic amounts of strong acids or Lewis acids can promote this esterification.

Table 2: Representative Methods for tert-Butyl Esterification of Carboxylic Acids

| Reagent/Catalyst | Conditions | Advantages |

| (Boc)₂O | Solvent-free, base-free, electromagnetic milling | Green, sustainable, neutral conditions |

| tert-Butyl Acetate / Tf₂NH (cat.) | Mild conditions | High yields for various carboxylic acids |

| tert-Butanol / EDC / DMAP or Calcined Hydrotalcite | In situ formation of active ester | Good yields for sterically hindered alcohols |

It is important to note that when starting with 9-oxononanoic acid, the aldehyde functionality may need to be protected prior to esterification to prevent potential side reactions such as acetal (B89532) formation, depending on the chosen esterification conditions.

Orthogonal Protecting Group Strategies

In a multi-step synthesis, the choice of protecting groups is crucial. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. biosynth.comnih.gov The tert-butyl ester is a key component of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis. biosynth.com The tert-butyl group is labile to moderately strong acids like trifluoroacetic acid (TFA), while other protecting groups, such as the Fmoc group (removed by base) or benzyl-based groups (removed by hydrogenolysis), remain intact. biosynth.comresearchgate.net

In the context of synthesizing this compound, if other functional groups were present that required protection, an orthogonal approach would be essential. For example, if a hydroxyl group were also present in the molecule, it could be protected as a silyl (B83357) ether (e.g., TBDMS), which is stable to the acidic conditions used to remove the tert-butyl ester but can be cleaved with fluoride (B91410) ions. This strategic selection of protecting groups ensures that each functional group can be manipulated independently.

Formation of the Ketone (Oxo) Functionality at C-9

The method of introducing the C-9 oxo group is intrinsically linked to the strategy for carbon chain construction.

As detailed in Section 2.1.1, the enzymatic oxidation of linoleic acid directly furnishes 9-oxononanoic acid, where the oxo group is already in place. nih.govorgsyn.org This is a highly efficient and atom-economical approach.

Alternatively, if the nonanoic acid backbone is synthesized through chain extension methods, the oxo group can be introduced via the oxidation of a corresponding secondary alcohol at the C-9 position. A variety of common oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule. For instance, if the carboxylic acid is already protected as a tert-butyl ester, a mild oxidant would be preferred to avoid any potential side reactions.

The synthesis of this compound can therefore proceed via two primary routes:

Route A: Formation of 9-oxononanoic acid via oxidative cleavage of linoleic acid, followed by the protection of the carboxylic acid as a tert-butyl ester. This route may require temporary protection of the aldehyde during esterification.

Route B: Synthesis of a 9-hydroxy-nonanoic acid derivative, followed by protection of the carboxylic acid as a tert-butyl ester, and subsequent oxidation of the C-9 alcohol to the ketone.

The selection of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to incorporate other functional groups into the molecule.

Oxidation of Hydroxyl Precursors

A direct and common route to this compound involves the oxidation of its corresponding hydroxyl precursor, tert-butyl 9-hydroxynonanoate sigmaaldrich.comalchimica.cz. In this approach, the commercially available starting material possesses a free primary alcohol at one terminus and a tert-butyl ester at the other. The tert-butyl group serves as a robust protecting group for the carboxylic acid, stable to many oxidative conditions, allowing for the selective conversion of the terminal hydroxyl group into a carboxylic acid.

The transformation of the primary alcohol to a carboxylic acid can be accomplished using a variety of established oxidation reagents. The choice of oxidant is critical to ensure high yield and avoid side reactions. Common methods include:

Chromium-based Reagents: The Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a powerful method for converting primary alcohols to carboxylic acids. However, its harsh acidity and the generation of toxic chromium waste make it less desirable for modern, greener synthetic contexts.

Manganese-based Reagents: Potassium permanganate (B83412) (KMnO₄) is another strong oxidant capable of this transformation, though careful control of reaction conditions (pH, temperature) is necessary to prevent cleavage of the carbon chain.

TEMPO-catalyzed Oxidation: A milder and more environmentally benign approach involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach) or bis(acetoxy)iodobenzene (BAIB). This system operates under neutral or slightly basic conditions, minimizing side reactions and offering high selectivity for primary alcohols.

The general reaction scheme is presented below:

Scheme 1: Oxidation of tert-butyl 9-hydroxynonanoate

HO-(CH₂)₈-COOtBu --[Oxidant]--> HOOC-(CH₂)₇-COOtBu

A summary of potential oxidation systems is provided in the table below.

| Oxidant System | Typical Conditions | Advantages | Disadvantages |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to r.t. | High efficiency, strong oxidant | Harsh acidic conditions, toxic chromium waste |

| Potassium Permanganate (KMnO₄) | Basic or neutral aq. solution | Inexpensive, strong oxidant | Can be non-selective, potential for C-C cleavage |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃ buffer | Mild conditions, high selectivity, "green" | Requires careful pH control |

| Two-step: Swern/Pinnick | 1. (COCl)₂, DMSO, Et₃N; 2. NaClO₂ | Very mild conditions, high yield | Stench of byproducts (Swern), two separate steps |

Stereoselective Introduction of the Oxo Group

The term "stereoselective introduction of the oxo group" is not applicable to the synthesis of this compound. The target molecule is achiral and contains no stereocenters. The synthesis involves the oxidation of a terminal primary alcohol on a linear alkyl chain (-CH₂OH) to a carboxylic acid (-COOH). This process does not create any new stereogenic centers. Therefore, the focus of synthetic design is not on stereoselectivity but on chemoselectivity —specifically, the selective oxidation of the terminal hydroxyl group without affecting the tert-butyl ester at the other end of the molecule. The methods described in the previous section are chosen precisely for this high degree of chemoselectivity.

Chemoenzymatic and Biocatalytic Approaches to Analogous Structures

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing functionalized fatty acids. These approaches often provide high selectivity under mild, aqueous conditions, starting from renewable feedstocks.

Lipoxygenase and Hydroperoxide Lyase Cascades for Oxo-Fatty Acid Synthesis

A well-documented biocatalytic route provides access to 9-oxononanoic acid , the immediate aldehyde precursor to the free acid end of the target molecule. nih.gov This process utilizes a multi-enzyme cascade starting from linoleic acid, a polyunsaturated fatty acid abundant in vegetable oils. researchgate.net

The two-step, one-pot process involves the following enzymatic transformations: nih.govresearchgate.net

Lipoxygenase (LOX): A 9S-lipoxygenase (e.g., from Solanum tuberosum) catalyzes the regio- and stereoselective insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.gov

Hydroperoxide Lyase (HPL): A 9/13-hydroperoxide lyase (e.g., from Cucumis melo) then cleaves the 9S-HPODE intermediate. nih.gov This cleavage reaction yields two C9 fragments: 9-oxononanoic acid and (Z)-3-nonenal, a "green leaf volatile" that is a valuable byproduct in the flavor and fragrance industry. nih.gov

This enzymatic cascade has been shown to achieve a 73% yield of 9-oxononanoic acid with high selectivity. nih.gov The resulting aldehyde-acid can then be selectively oxidized to the corresponding dicarboxylic acid (azelaic acid) using standard chemical methods or further biocatalytic oxidation, followed by esterification to yield the final product. The HPL enzyme shows a strong preference for the 9S-hydroperoxide isomer, ensuring a highly selective process. nih.gov

Microbial Transformations for Medium-Chain Fatty Acid Derivatives

Microbial fermentation is an emerging and highly promising platform for the sustainable production of medium-chain fatty acids (MCFAs) and their derivatives from renewable resources. dtu.dkresearchgate.netnih.gov While direct microbial synthesis of this compound has not been specifically reported, microbes can be engineered to produce the foundational dicarboxylic acid, azelaic acid.

The key metabolic pathway is the ω-oxidation of fatty acids . Certain yeast and bacteria possess cytochrome P450 monooxygenases that can hydroxylate the terminal methyl group of a fatty acid (like nonanoic acid). Subsequent oxidation of this ω-hydroxy fatty acid by alcohol and aldehyde dehydrogenases yields a dicarboxylic acid. This mirrors the chemical oxidation of hydroxyl precursors but occurs within a whole-cell catalyst.

Furthermore, microorganisms are being developed to produce MCFAs through chain elongation pathways, which utilize reverse β-oxidation to build up longer chains from simple precursors like acetate and ethanol. dtu.dkresearchgate.net By combining these pathways and introducing the necessary ω-oxidation enzymes, it is feasible to engineer a microbial host that can convert simple renewable feedstocks into azelaic acid, which could then be chemically mono-esterified.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability in Research Contexts

When evaluating the different routes to this compound or its precursors, a comparison of efficiency, scalability, and sustainability is crucial.

| Feature | Chemical Synthesis (Oxidation of Precursor) | Biocatalytic Route (LOX/HPL Cascade) |

| Starting Material | tert-butyl 9-hydroxynonanoate | Linoleic Acid (from vegetable oils) |

| Reagents | Chemical oxidants (e.g., TEMPO, CrO₃) | Enzymes (Lipoxygenase, Hydroperoxide Lyase) |

| Conditions | Often requires organic solvents, specific temperatures | Mild, aqueous conditions (near neutral pH, room temp.) |

| Selectivity | High chemoselectivity with modern reagents (e.g., TEMPO) | Excellent regio- and enantioselectivity nih.gov |

| Yield | Can be very high (>90%) | Good (e.g., 73% reported for 9-oxononanoic acid) nih.gov |

| Byproducts | Stoichiometric amounts of spent oxidant/reagents | Valuable flavor/fragrance compounds nih.gov |

| Scalability | Well-established for chemical processes | Can be challenging due to enzyme stability and cost |

| Sustainability | Depends on oxidant; can generate hazardous waste | High; uses renewable feedstock, biodegradable catalysts |

Analysis:

Efficiency: For direct, high-purity synthesis in a research lab, the chemical oxidation of pre-made tert-butyl 9-hydroxynonanoate is often the most straightforward and efficient method, providing high yields in a single step.

Scalability & Sustainability: For larger-scale industrial production, the biocatalytic route is highly attractive. It starts from inexpensive, renewable feedstocks like vegetable oil and operates under environmentally benign conditions. nih.govresearchgate.net The co-production of valuable byproducts further enhances its economic viability. While scaling up enzymatic processes can present challenges related to enzyme production and stability, ongoing research in enzyme engineering and immobilization continues to address these issues. mdpi.com

Future Outlook: Microbial fermentation represents the next frontier for sustainable production. nih.gov Although it is a multi-step process involving metabolic engineering, it holds the potential for one-pot conversion of simple sugars or waste streams directly to the desired dicarboxylic acid precursor, offering significant advantages in cost and sustainability at an industrial scale.

Chemical Reactivity and Derivatization of 9 Tert Butoxy 9 Oxononanoic Acid

Reactions at the Ketone (Oxo) Functionality

The ketone group is a site of significant chemical activity, susceptible to a variety of nucleophilic addition and condensation reactions.

The ketone group can be reduced to a secondary alcohol, yielding 9-hydroxy-9-(tert-butoxycarbonyl)nonanoic acid. The choice of reducing agent is critical to ensure selectivity, avoiding the reduction of the tert-butyl ester.

| Reducing Agent | Expected Product | Selectivity Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 9-Hydroxy-9-(tert-butoxycarbonyl)nonanoic acid | Generally selective for aldehydes and ketones over esters. |

| Lithium borohydride (LiBH₄) | 9-Hydroxy-9-(tert-butoxycarbonyl)nonanoic acid | More reactive than NaBH₄ and may reduce the ester under certain conditions. |

| Ammonia borane (B79455) (AB) | 9-Hydroxy-9-(tert-butoxycarbonyl)nonanoic acid | Known for chemoselective reduction of carbonyls in the presence of esters in aqueous media. rsc.org |

It is important to note that no specific studies detailing the reduction of 9-(tert-Butoxy)-9-oxononanoic acid have been found. The information presented is based on the general reactivity of keto-esters. rsc.orgharvard.edu

The ketone functionality is expected to react with primary amines and their derivatives to form C=N double bonds. These condensation reactions typically occur under mildly acidic conditions to facilitate the dehydration step. masterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) would yield the corresponding imine.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) would form an oxime.

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) would lead to the formation of hydrazones.

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Mildly acidic (pH ~5) |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic |

| Hydrazine (R-NH-NH₂) | Hydrazone | Mildly acidic |

Specific experimental conditions and yields for these reactions with this compound are not documented in the available literature.

Olefination reactions provide a powerful method for converting the ketone into an alkene.

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) to introduce a carbon-carbon double bond. The reaction is highly selective for aldehydes and ketones, and the tert-butyl ester would be tolerated. vanderbilt.edulumenlearning.commasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using phosphonate (B1237965) carbanions, the HWE reaction often provides better yields and stereoselectivity (typically favoring the E-alkene) for the olefination of ketones.

| Reaction | Reagent | Expected Product | Key Features |

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Tolerates ester functionality. vanderbilt.edu |

| HWE | Phosphonate Carbanion | Alkene | Often provides higher yields and E-selectivity. |

No published examples of Wittig or HWE reactions on this compound were identified.

Reactions Involving the tert-Butyl Ester Moiety

The tert-butyl ester is a sterically hindered ester, which influences its reactivity, particularly its resistance to nucleophilic attack under basic conditions.

The selective cleavage of the tert-butyl ester to the corresponding carboxylic acid (9-oxononanoic acid) is a key transformation.

Selective Hydrolysis: Due to its steric bulk, the tert-butyl ester is resistant to base-catalyzed hydrolysis. However, it can be readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation. Reagents like trifluoroacetic acid (TFA) or zinc bromide (ZnBr₂) are often employed for the chemoselective deprotection of tert-butyl esters in the presence of other functional groups. acs.orgscite.airesearchgate.net

Transesterification: The conversion of the tert-butyl ester to other esters can be achieved, although it is more challenging than with less hindered esters. Specific catalysts are often required to facilitate this transformation. ucc.ienih.gov

| Reaction | Reagent/Conditions | Expected Product |

| Hydrolysis | Trifluoroacetic acid (TFA) or ZnBr₂ | 9-Oxononanoic acid |

| Transesterification | Alcohol (R'-OH) with catalyst | 9-Oxo-9-(alkoxy)nonanoic acid |

While general methods for these transformations exist, their application to this compound has not been specifically reported.

Decarboxylation, the removal of the carboxyl group, is a reaction that typically requires specific structural features, such as a β-keto acid moiety. This compound is a γ-keto ester, and therefore, it is not expected to undergo facile thermal decarboxylation under standard conditions. masterorganicchemistry.com Research on the decarboxylation of this specific compound is not available.

Reactions at the Alkane Chain

The reactivity of the C8 alkane chain in this compound is characteristic of saturated hydrocarbons, which are generally inert due to the strength and non-polarity of their C-C and C-H bonds. reddit.com

Functionalization of the saturated alkane chain is challenging and typically requires harsh reaction conditions or highly reactive intermediates.

Electrophilic Pathways: Alkanes are not susceptible to electrophilic substitution reactions under normal conditions. ck12.org They lack regions of high electron density (nucleophilic centers) that are necessary to attract an electrophile. reddit.comck12.org Therefore, direct electrophilic attack on the methylene (B1212753) (-CH2-) groups of the nonanoic acid backbone is not a viable synthetic route.

Radical Pathways: The most common method for functionalizing an alkane chain is through free-radical substitution. libretexts.org These reactions are typically initiated by heat or UV light and involve the replacement of a hydrogen atom with another functional group, often a halogen (halogenation). libretexts.org While specific studies on this compound are not prevalent, the principles of alkane halogenation would apply, likely resulting in a complex mixture of mono- and poly-halogenated isomers at various positions along the chain. ncert.nic.in

More advanced methods for the functionalization of aliphatic chains have been developed, often leveraging radical intermediates. For instance, decarboxylative functionalization strategies, which generate radicals from carboxylic acids, have become powerful tools in synthesis. nih.govacs.org While these are typically applied to the carboxylic acid group itself, related radical C-H activation or functionalization methods could theoretically be adapted to modify the alkane backbone, although selectivity for a specific position on the chain would be a significant challenge without a directing group. nih.gov

| Reaction Type | Typical Reagents | Initiation | General Outcome | Reference |

|---|---|---|---|---|

| Free-Radical Halogenation | Cl₂, Br₂ | UV light or Heat | Substitution of H with a halogen atom. Often yields a mixture of products. | libretexts.org |

| Barton Decarboxylation (related radical generation) | Thiohydroxamate esters, (Bu)₃SnH | AIBN, Heat | Generates an alkyl radical from a carboxylic acid, which can be trapped. | nih.gov |

| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru complexes), Radical Precursor | Visible Light | Enables a wide range of C-H functionalizations under milder conditions. | acs.orgprinceton.edu |

| Transannular C–H Functionalization | Palladium catalysts, specialized ligands | Heat | Site-selective functionalization of C-H bonds in cyclic alkanes, directed by a carboxylic acid. | nih.gov |

Conjugation and Linker Chemistry with this compound

The primary utility of this compound lies in its role as a heterobifunctional linker. ambeed.combldpharm.com The free carboxylic acid provides a reactive handle for conjugation, while the tert-butyl ester protects a second carboxyl group. This ester is stable under many reaction conditions but can be selectively cleaved later in a synthetic sequence to expose a new reactive site.

The terminal carboxylic acid group of this compound can be readily coupled with primary or secondary amines to form a stable amide bond. This reaction is fundamental in bioconjugation and the synthesis of complex molecules. The process typically requires the activation of the carboxylic acid using a coupling agent to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides and phosphonium or uronium salts. In a related context, the analogous compound 9-oxononanoic acid has been shown to react with the amino groups of amino acids like lysine. nih.govresearchgate.net

| Coupling Reagent Class | Examples | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimides | EDC (EDAC), DCC | HOBt, NHS | Widely used, generates urea (B33335) byproduct. |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA) | High coupling efficiency, but carcinogenic byproducts. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Base (e.g., DIPEA) | Highly efficient, rapid reactions, lower risk of racemization. |

In a similar fashion, the carboxylic acid can react with hydroxyl compounds (alcohols) to form ester linkages. This reaction, known as esterification, is often catalyzed by a strong acid (Fischer esterification) or can be facilitated by coupling agents similar to those used in amide bond formation, such as DCC (Steglich esterification). This allows the compound to be linked to molecules bearing alcohol functional groups.

The orthogonal nature of its two functional groups makes this compound an ideal building block for constructing complex molecular architectures where sequential addition of components is required. A key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). broadpharm.com In these applications, the linker connects two different biologically active molecules (e.g., a protein-binding ligand and an E3 ligase recruiter in a PROTAC).

The synthetic strategy involves:

Coupling the free carboxylic acid of the linker to the first molecule.

Performing other synthetic steps as needed.

Deprotecting the tert-butyl ester (typically with an acid like trifluoroacetic acid) to reveal the second carboxylic acid.

Coupling the newly exposed carboxylic acid to the second molecule.

This controlled, stepwise approach is critical for the rational design and synthesis of these sophisticated therapeutic agents. Furthermore, the related precursor, 9-oxononanoic acid, has been identified as a valuable monomer for the synthesis of biopolymers, highlighting the utility of this C9 backbone in materials science. nih.govresearchgate.net

Applications and Emerging Research Areas of 9 Tert Butoxy 9 Oxononanoic Acid

Role in Advanced Organic Synthesis

In the realm of organic chemistry, 9-(tert-Butoxy)-9-oxononanoic acid serves as a strategic building block, enabling the construction of complex molecules with precision and control. Its bifunctional nature is critical for creating linear chains, large rings, and other intricate architectures.

Precursor for Dicarboxylic Acids (e.g., Azelaic Acid)

This compound is fundamentally the mono-tert-butyl ester of azelaic acid (nonanedioic acid). nih.govwikipedia.org Azelaic acid itself is a valuable dicarboxylic acid used in the production of polymers, plasticizers, and lubricants. mdpi.com The industrial production of azelaic acid often involves the oxidative cleavage of oleic acid. wikipedia.orgorientjchem.org

The tert-butyl ester group in this compound is a protecting group. In organic synthesis, protecting groups are used to temporarily block a reactive functional group to allow a reaction to occur at another site in the molecule. The tert-butyl group can be removed under specific acidic conditions to reveal the carboxylic acid, thus converting this compound into azelaic acid. This process is known as deprotection. This controlled conversion is highly useful in multi-step syntheses where the reactivity of the two carboxylic acid groups needs to be differentiated.

Table 1: Deprotection of this compound

| Reactant | Reagent | Product |

|---|

Building Block for Macrocycles and Polymers

The structure of this compound makes it an ideal monomer for the synthesis of polymers and macrocycles. nih.gov Dicarboxylic acids like azelaic acid are known building blocks for polyesters and polyamides, such as Nylon-6,9. researchgate.net The presence of a protected carboxylic acid group allows for a controlled, stepwise approach to polymerization. A polymer chain can be extended from the free carboxylic acid end, and once the desired chain length or structure is achieved, the tert-butyl group can be removed to allow for further reactions at that end.

This controlled reactivity is also crucial for the synthesis of macrocycles—large ring-like molecules. researchgate.net Macrocycles are of significant interest in areas such as host-guest chemistry and the development of novel therapeutics. nih.gov The synthesis of these large structures often requires building blocks that can be linked together in a specific sequence without premature cyclization or side reactions, a role for which this compound is well-suited.

Table 2: Potential Polymer Types from Azelaic Acid Precursors

| Monomer Type | Linkage | Polymer Class |

|---|---|---|

| Dicarboxylic acid + Diol | Ester | Polyester |

Polypeptoids bearing carboxylic acid groups are also valuable for creating peptidomimetic structures. nsf.gov The synthesis of N-substituted glycine (B1666218) polymers can be achieved using monomers with protected carboxyl functionalities, highlighting the importance of building blocks like this compound in creating functional biomimetic materials. nsf.gov

Intermediate in Natural Product Synthesis

The synthesis of complex natural products is a significant challenge in organic chemistry that often relies on the strategic use of versatile building blocks to construct intricate molecular frameworks. nih.gov Bifunctional molecules like this compound, which contain a nine-carbon spacer, can theoretically serve as intermediates in the synthesis of natural products containing long aliphatic chains or macrocyclic structures. Its ability to connect different parts of a molecule in a controlled manner is a valuable asset in a multi-step total synthesis. While specific, prominent examples of its use in the total synthesis of well-known natural products are not widely documented in the literature, its potential as a C9 synthon remains clear.

Contributions to Medicinal Chemistry Research

The unique properties of this compound and similar structures are being leveraged in the field of medicinal chemistry, particularly in the development of sophisticated drug delivery systems designed to increase efficacy and reduce side effects.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive medication that is metabolized in the body to produce an active drug. This approach is often used to improve drug delivery, absorption, or to decrease toxicity. The carboxylic acid functional group of this compound can be chemically linked to a drug molecule. The resulting conjugate can have improved properties, such as better solubility or the ability to cross cell membranes. The aliphatic chain can act as a spacer, separating the drug from a carrier molecule, and the entire construct can be designed for targeted release at a specific site in the body.

Development of Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a powerful class of therapeutic agents designed to deliver a potent cytotoxic drug specifically to cancer cells. chemsrc.com An ADC consists of three components: an antibody that targets a specific antigen on cancer cells, a cytotoxic drug, and a chemical linker that connects the antibody to the drug. chemsrc.com

The linker is a critical component of the ADC, and its chemical nature influences the stability, potency, and safety of the conjugate. Linkers based on aliphatic chains, such as the one in this compound, can be used as spacers in ADC design. A very similar, longer-chain molecule, 20-(tert-Butoxy)-20-oxoicosanoic acid, is described as a non-cleavable ADC linker. chemsrc.combiocat.com This suggests that this compound is a suitable building block for such applications. The carboxylic acid provides a point of attachment to the antibody (or another part of the linker), while the long carbon chain acts as a spacer to ensure that the drug can effectively exert its cytotoxic effect once the ADC reaches its target cell. The tert-butoxycarbonyl group would be manipulated during the synthesis of the complete linker-drug complex before its final conjugation to the antibody.

Table 3: Components of an Antibody-Drug Conjugate (ADC)

| Component | Function | Example Moiety |

|---|---|---|

| Antibody | Targets specific cells (e.g., cancer cells) | Monoclonal Antibody (mAb) |

| Linker | Connects antibody to the drug; influences stability and release | Aliphatic chains, peptides |

Research into Proteolysis Targeting Chimeras (PROTACs)

This compound has emerged as a significant building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. diva-portal.org PROTACs are heterobifunctional molecules, meaning they consist of two different active domains connected by a chemical linker. nih.govnih.gov One end of the PROTAC binds to a target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. nih.gov This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov

In this context, this compound serves as a valuable precursor for the synthesis of these crucial linkers. The nine-carbon chain of the nonanoic acid provides a desirable length for spanning the distance between the POI and the E3 ligase. The tert-butoxy (B1229062) group acts as a protecting group for the carboxylic acid functionality. This protection is essential during the multi-step synthesis of a PROTAC, preventing the reactive carboxylic acid from interfering with other chemical transformations.

The general synthetic strategy involves coupling the free carboxylic acid of a linker precursor to one of the binding moieties (either the POI ligand or the E3 ligase ligand). The tert-butyl ester at the other end of the linker is then deprotected, typically under acidic conditions, to reveal the carboxylic acid. This newly deprotected acid is then available for coupling to the second binding moiety, completing the synthesis of the PROTAC molecule. nih.gov This orthogonal protection strategy allows for a modular and controlled assembly of the final PROTAC.

Materials Science Applications

The unique chemical structure of this compound makes it a promising candidate for various applications in materials science, particularly in the synthesis of biodegradable polymers and for the functionalization of surfaces.

Monomer for Biodegradable Polyesters and Polyamides

There is a growing demand for biodegradable polymers derived from renewable resources to address the environmental challenges posed by conventional plastics. nih.govresearchgate.net 9-Oxononanoic acid, the parent compound of this compound, has been identified as a valuable bio-based monomer for the production of high-performance biopolymers. nih.govresearchgate.net

This compound can be utilized as a monomer in the synthesis of both biodegradable polyesters and polyamides. The carboxylic acid functionality can react with diols to form ester linkages, the basis of polyesters, or with diamines to form amide bonds, the backbone of polyamides. researchgate.netrsc.orgnih.gov

The presence of the tert-butoxy group offers a distinct advantage in polymer synthesis. It can serve as a latent carboxylic acid group. This means that polymers can be synthesized using the free carboxylic acid end of the monomer, leaving the tert-butoxy protected acid untouched. After polymerization, the tert-butyl group can be removed to expose free carboxylic acid groups along the polymer chain. These pendant carboxyl groups can then be used for further modification, such as grafting other molecules to tailor the polymer's properties or to attach bioactive agents for biomedical applications.

The synthesis of polyamides from dimer acids and various diamines has been successfully demonstrated, yielding polymers with desirable thermal and mechanical properties. researchgate.net Similarly, the polycondensation of dicarboxylic acids with diamines is a well-established method for producing high-performance polyamides. nih.gov The incorporation of a monomer like this compound into these synthetic schemes can lead to novel biodegradable materials with tunable properties.

Below is an interactive data table summarizing the potential polymer types and the role of the functional groups in this compound.

| Polymer Type | Reactant for Polymerization | Role of Carboxylic Acid | Role of tert-Butoxy Group |

| Polyester | Diol | Forms ester linkage | Latent carboxylic acid for post-polymerization modification |

| Polyamide | Diamine | Forms amide linkage | Latent carboxylic acid for post-polymerization modification |

Surface Modification and Functionalization

The ability to control the surface properties of materials is crucial for a wide range of applications, from biomedical implants to microelectronics. researchgate.netnyu.edunih.gov Surface functionalization involves the chemical modification of a surface to impart new properties, such as improved biocompatibility, altered wettability, or the ability to bind specific molecules. nih.govresearchgate.net

Molecules with carboxylic acid groups are commonly used for surface modification, as the carboxyl group can form strong bonds with various substrates, including metal oxides and polymers. nih.gov this compound is a particularly interesting candidate for surface functionalization due to its bifunctional nature.

The free carboxylic acid can be used to anchor the molecule to a surface. The long nine-carbon chain then forms a self-assembled monolayer (SAM) on the substrate. nih.gov The tert-butoxy groups would then be exposed at the outer surface of the monolayer. This protected surface can be stable under a variety of conditions. When desired, the tert-butyl groups can be cleaved to expose a high density of carboxylic acid groups on the surface.

This "activated" surface can then be used for a variety of secondary reactions. For example, biomolecules such as proteins or peptides can be covalently attached to the surface via the newly exposed carboxyl groups, a common strategy for creating biocompatible coatings on medical devices. researchgate.net This approach allows for a high degree of control over the surface chemistry, enabling the creation of well-defined and functional interfaces.

The table below outlines the steps and the corresponding role of the functional groups of this compound in surface modification.

| Step | Action | Role of Carboxylic Acid | Role of tert-Butoxy Group |

| 1. Anchoring | Reaction with substrate | Forms bond with the surface | Part of the self-assembled monolayer |

| 2. Deprotection | Treatment with acid | Remains bonded to the surface | Cleaved to expose a reactive carboxylic acid group |

| 3. Functionalization | Reaction with another molecule | Serves as an anchor point | - |

Involvement in Lipid Metabolism and Signaling Pathways

Research into 9-oxononanoic acid, the active form of this compound, has illuminated its significant influence on critical pathways of lipid metabolism and signaling. These pathways are integral to cellular function and are implicated in a variety of disease states.

Induction of Phospholipase A2 Activity

9-Oxononanoic acid has been identified as a stimulator of Phospholipase A2 (PLA2) activity. nih.govnih.govresearchgate.net PLA2 is a key enzyme that initiates the arachidonate cascade, a critical signaling pathway that produces a wide range of bioactive lipid mediators. nih.gov Studies have shown that exposure of human blood to atmospheric oxygen leads to lipid peroxidation and an accumulation of 9-ONA. nih.gov This increase in 9-ONA is directly correlated with a significant rise in PLA2 activity. nih.govnih.gov The addition of synthetically produced 9-ONA to fresh human blood confirmed its role in resuming PLA2 activity. nih.govnih.gov This induction of PLA2 is a crucial initial step in the signaling cascade that leads to the production of various eicosanoids. nih.govresearchgate.net

Modulation of Thromboxane A2 Production

A direct consequence of the 9-ONA-induced activation of the arachidonate cascade is the modulation of Thromboxane A2 (TxA2) production. nih.gov TxA2 is a potent vasoconstrictor and a promoter of platelet aggregation. nih.gov Research has demonstrated that the increased PLA2 activity stimulated by 9-ONA leads to a significant increase in the production of Thromboxane B2 (TxB2), a stable metabolite of TxA2. nih.govnih.gov This indicates that 9-ONA is a primary inducer of TxA2 production. nih.govsigmaaldrich.com Furthermore, 9-ONA has been shown to induce platelet aggregation in a dose-dependent manner, a key physiological effect of TxA2. nih.gov This finding underscores the significant role of 9-ONA in modulating this critical signaling pathway, which is closely associated with thrombosis. nih.gov

Effects on Hepatic Lipogenesis and β-Oxidation

Studies in rat models have revealed the impact of 9-oxononanoic acid on lipid metabolism in the liver. Oral administration of 9-ONA was found to significantly reduce the de novo synthesis of fatty acids, a process known as lipogenesis. nih.gov This reduction in hepatic lipogenesis is a key finding, as excessive fat accumulation in the liver is a hallmark of various metabolic disorders. The activity of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis, was observed to decrease by 60% in the group administered 9-ONA. nih.gov

Conversely, the activity of carnitine palmitoyltransferase, a key enzyme in the process of β-oxidation (the breakdown of fatty acids to generate energy), was found to increase by 35%. nih.govcaymanchem.combertin-bioreagent.com This suggests that 9-ONA shifts the metabolic balance in the liver away from fat storage and towards fat utilization. The observed reduction in hepatic lipogenesis was attributed to the inhibition of acetyl-CoA carboxylase by the accumulation of long-chain acyl-CoA. nih.gov

| Metabolic Process | Enzyme Affected | Effect of 9-Oxononanoic Acid |

| Hepatic Lipogenesis | Acetyl-CoA carboxylase | Decreased activity (by 60%) |

| β-Oxidation | Carnitine palmitoyltransferase | Increased activity (by 35%) |

Role in Oxidative Stress and Lipid Peroxidation Research

9-oxononanoic acid is intrinsically linked to the processes of oxidative stress and lipid peroxidation, not only as a product of these events but also as a participant in subsequent biological interactions.

Formation as a Product of Oxidized Fatty Acids

9-Oxononanoic acid is a major and relatively stable product of the lipid peroxidation of polyunsaturated fatty acids, particularly linoleic acid. nih.govnih.govcaymanchem.comresearchgate.net Linoleic acid is the most abundant polyunsaturated fatty acid in the sn-2 position of membranous phospholipids in human plasma and is a primary target for reactive oxygen species (ROS). nih.gov The interaction of ROS with linoleic acid leads to the formation of hydroperoxides, which then decompose into various aldehydes, with 9-ONA being a significant product. nih.gov The accumulation of 9-ONA has been detected in peroxidized blood, with its concentration increasing alongside other markers of lipid peroxidation such as peroxide value and thiobarbituric acid reactive substances. nih.gov This formation pathway positions 9-ONA as a key biomarker and mediator of oxidative damage to lipids.

Interactions with Biological Macromolecules

Lipid peroxidation products, including aldehydes like 9-oxononanoic acid, are known to be reactive and can interact with biologically significant macromolecules such as proteins. nih.govnih.govresearchgate.net While highly unstable aldehydes readily form adducts with proteins, the relative stability of 9-ONA allows it to accumulate in the blood and exert its biological activities. nih.gov The toxic effects of lipid peroxidation products are often attributed to their reactions with these essential biological components. nih.govresearchgate.net The aldehyde group of 9-ONA is a reactive site that can potentially form covalent bonds with nucleophilic groups present in amino acid residues of proteins, thereby altering their structure and function.

Computational and Theoretical Studies on 9 Tert Butoxy 9 Oxononanoic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in predicting how a molecule like 9-(tert-Butoxy)-9-oxononanoic acid might interact with biological systems.

Ligand-Protein Interaction Predictions

Molecular docking is a key technique within molecular modeling that predicts the preferred orientation of a ligand when it binds to a target protein. For this compound, such studies could elucidate its potential biological activity by identifying which proteins it is likely to interact with. For instance, studies on other fatty acids and their esters have successfully used molecular docking to understand their interactions with enzymes like α-glucosidase and fatty acid synthase. researchgate.netnih.gov

A hypothetical docking study of this compound against a specific enzyme, for example, a lipase, would involve predicting the binding affinity and the specific amino acid residues involved in the interaction. The results are often presented in a table format, as shown below for illustrative purposes.

Table 1: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -6.5 | SER101, HIS254, LEU150 |

| Hydrogen Bonds | 2 | SER101, HIS254 |

| Hydrophobic Interactions | 5 | LEU150, ILE120, VAL85, ALA255, PHE200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying its most stable three-dimensional shapes. Given its flexible nine-carbon chain, it can adopt numerous conformations, and understanding the most energetically favorable ones is crucial for predicting its reactivity and biological interactions.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of this molecule over time. An MD simulation would track the movements of each atom, providing insights into its flexibility, how it changes shape in different environments (e.g., in water or a lipid membrane), and its interaction with other molecules. While specific studies on this compound are unavailable, research on other dicarboxylic acids has utilized such methods to understand their conformational characteristics.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a deeper understanding of a molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations on other carboxylic acids have been used to understand their aggregation behavior and interactions with solvents. nih.govmongoliajol.info Similar studies on this compound could predict its behavior in various chemical environments.

Table 2: Hypothetical Predicted Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Implication |

| Dipole Moment | 3.2 D | Indicates polarity and potential for dipole-dipole interactions. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and stability. |

This table is for illustrative purposes only and does not represent actual calculated data.

Reaction Mechanism Elucidation via Density Functional Theory

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov If this compound were to be used in a chemical synthesis, DFT could be employed to model the reaction pathway, identify transition states, and calculate activation energies. This would provide a detailed, step-by-step understanding of how the reaction occurs, which is invaluable for optimizing reaction conditions and predicting potential byproducts. For instance, DFT has been used to study the decarboxylation of related carboxylic acids.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are essential in drug discovery and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. youtube.com

For this compound, a SAR study would involve synthesizing and testing a series of related molecules with slight structural modifications. For example, the length of the alkyl chain could be varied, or the tert-butyl group could be replaced with other alkyl groups. By comparing the activities of these analogs, researchers could identify which parts of the molecule are crucial for its function.

A QSAR study would take this a step further by developing a mathematical model that quantitatively relates the structural properties (descriptors) of these molecules to their activity. mdpi.com Such models can then be used to predict the activity of new, unsynthesized compounds. QSAR studies have been successfully applied to various classes of fatty acid derivatives to design more potent inhibitors of specific enzymes. nih.govnih.gov

Prediction of Synthetic Accessibility and Drug-Likeness Parameters

In the field of computational chemistry, the evaluation of a molecule's potential as a therapeutic agent or its ease of synthesis is a critical early-stage assessment. For this compound, various parameters related to drug-likeness and synthetic accessibility have been predicted using established computational models. These predictions offer valuable insights into the molecule's physicochemical properties and its potential suitability for further development.

Detailed research into the computational properties of this compound provides a profile of its characteristics. The molecule has a molecular weight of 244.33 g/mol . sigmaaldrich.comambeed.com Key descriptors include having 17 heavy atoms, 10 rotatable bonds, a topological polar surface area (TPSA) of 63.6 Ų, and a fraction of sp3 hybridized carbons of 0.85. ambeed.com

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by rulesets like Lipinski's Rule of Five, which identifies potential issues with pharmacokinetics, such as absorption. guidechem.commolsoft.com The rule states that an orally active drug is less likely to have more than one violation of the following criteria:

Molecular weight ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen-bond donors ≤ 5

Hydrogen-bond acceptors ≤ 10

The predicted parameters for this compound are analyzed against these rules in the table below.

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 244.33 sigmaaldrich.comambeed.com | ≤ 500 | Yes |

| LogP (XLOGP3-AA) | 2.87 ambeed.com | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 ambeed.com | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 ambeed.com | ≤ 10 | Yes |

| Overall Violations | 0 | ≤ 1 | Pass |

Based on these computational predictions, this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. ambeed.com This profile suggests that the compound is likely to have favorable absorption and permeation properties, which are foundational for oral bioavailability.

Physicochemical Properties and Synthetic Accessibility

Beyond the primary Lipinski parameters, other computed properties provide a more nuanced view of the molecule's character and its synthetic accessibility. Synthetic accessibility is an estimation of how easily a compound can be synthesized. While a single, universally agreed-upon metric is not available, factors like molecular complexity, number of rotatable bonds, and the fraction of sp3 carbons can serve as indicators.

The table below summarizes key predicted physicochemical properties for this compound.

| Property | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.6 Ų ambeed.com | Predicts drug transport properties. Values ≤ 140 Ų are often correlated with good cell permeability. |

| Number of Rotatable Bonds | 10 ambeed.com | Indicates molecular flexibility. More than 10 rotatable bonds can negatively impact bioavailability. nih.gov |

| Fraction of Csp3 | 0.85 ambeed.com | Measures the three-dimensionality of the molecule. A higher fraction (≥ 0.25) is often considered favorable for drug candidates as it can improve solubility and reduce off-target effects. nih.gov |

| Molar Refractivity | 67.7 ambeed.com | Relates to the volume occupied by a molecule and its polarizability. |

The predicted Topological Polar Surface Area (TPSA) of 63.6 Ų is well within the desirable range for good cell membrane permeability. ambeed.comnih.gov However, the number of rotatable bonds is 10. ambeed.com While a high number of rotatable bonds can sometimes negatively affect binding affinity and bioavailability, a count of 10 is on the borderline of some medicinal chemistry guidelines. nih.gov The high fraction of sp3-hybridized carbons (0.85) indicates a non-flat, three-dimensional structure, which is often a positive attribute in drug design. ambeed.comnih.gov This high Csp3 fraction, combined with the molecule's linear chain and lack of complex chiral centers, suggests a moderate and manageable level of synthetic complexity.

Advanced Analytical Strategies for the Characterization of 9 Tert Butoxy 9 Oxononanoic Acid

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of 9-(tert-Butoxy)-9-oxononanoic acid, providing critical information on its molecular weight and structure. Various MS techniques are utilized, each offering unique advantages for the characterization of this molecule.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. This method allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and facilitating the detection of the molecular ion.

In negative ion mode, ESI-MS analysis of this compound would be expected to show a prominent signal for the deprotonated molecule, [M-H]⁻. Given the molecular formula C₁₃H₂₄O₄, the theoretical exact mass of the neutral molecule is 244.1675 g/mol . Therefore, the [M-H]⁻ ion would have an m/z of 243.1596. This accurate mass measurement is a key piece of data for confirming the elemental composition of the molecule.

In a related analysis of 9-oxononanoic acid, a structurally similar compound, ESI-MS in negative mode readily detected the [M-H]⁻ ion at an m/z of 171.1018. nih.gov This demonstrates the efficacy of ESI-MS for ionizing acidic compounds and provides a precedent for the expected behavior of this compound under similar conditions.

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structural features of this compound. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For this compound, the fragmentation pathways would be predictable based on its functional groups. The tert-butyl ester is particularly susceptible to fragmentation, often undergoing a characteristic neutral loss of isobutylene (B52900) (56 Da) to generate a carboxylic acid fragment. Another potential fragmentation would involve the loss of the entire tert-butoxy (B1229062) group.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org It is particularly useful for the analysis of volatile and semi-volatile compounds, and for identifying components within a mixture.

Due to the carboxylic acid group, this compound has limited volatility. Therefore, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. nih.gov A common derivatization strategy for carboxylic acids is esterification, for example, to form the methyl ester. researchgate.net Another approach is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the compound can be separated from other components in a mixture on a GC column. The NIST Chemistry WebBook provides gas chromatography data for the related compound 9-oxononanoic acid, showing a Kovats retention index of 1483 on a non-polar column. nist.govnist.gov This type of data is valuable for the tentative identification of compounds based on their retention time. As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, allows for positive identification.

Automated derivatization methods, such as those using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), have been developed to improve the reproducibility and throughput of GC-MS analysis of fatty acids. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. ox.ac.ukresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

A standard NMR analysis would include ¹H NMR and ¹³C NMR spectra. In the ¹H NMR spectrum of this compound, one would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm. The methylene (B1212753) protons of the C₇ alkyl chain would appear as a series of multiplets, and the protons adjacent to the carboxylic acid and the ester group would have distinct chemical shifts.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester would appear at the downfield end of the spectrum (typically >170 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would also have characteristic chemical shifts.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment. beilstein-journals.org Temperature-dependent NMR studies can also provide information about conformational dynamics. beilstein-journals.org

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

HPLC is a versatile technique that can be used for both analytical and preparative separations. For a compound like this compound, reverse-phase HPLC would be a suitable method, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity of the compound can be determined by integrating the peak area in the chromatogram. A patent for the preparation of mono-tert-butyl malonate describes using HPLC to determine the product's purity. google.comresearchgate.net

As mentioned previously, GC is also a valuable tool, particularly when coupled with mass spectrometry. researchgate.net For purity assessment by GC, a flame ionization detector (FID) can be used, which provides a response that is proportional to the mass of the carbon in the analyte. As with GC-MS, derivatization is often required to improve the volatility of this compound. nih.gov

Spectroscopic Methods for Functional Group Analysis (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ox.ac.uk The FTIR spectrum of this compound would show characteristic absorption bands for its functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid dimer, while the C=O stretch of the tert-butyl ester would likely appear at a slightly higher wavenumber, around 1735 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid would also be present in the fingerprint region of the spectrum.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C- | ~1.45 | s |

| -CH₂-COOH | ~2.35 | t |

| -CH₂-COO- | ~2.28 | t |

| Interior -CH₂- | ~1.2-1.7 | m |

| -COOH | ~10-12 | br s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| -C OOH | ~179 |

| -C OO- | ~173 |

| (C H₃)₃C - | ~80 |

| (C H₃)₃C- | ~28 |

| -C H₂-COOH | ~34 |

| -C H₂-COO- | ~35 |

| Interior -C H₂- | ~24-29 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |

| C=O (Ester) | ~1735 | Strong, sharp |

| C-H (Alkyl) | 2850-2960 | Strong |

| C-O (Ester/Acid) | 1150-1300 | Moderate to strong |

Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules. For this compound, which possesses a chiral center, verifying the enantiomeric excess (ee) is essential to ensure the desired stereochemical outcome of an asymmetric synthesis or resolution process. The analytical strategies employed for this purpose are designed to differentiate between the two enantiomers, allowing for their quantification. The primary methods for determining the enantiomeric purity of chiral carboxylic acids like this compound involve chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.gov This can be achieved through two main approaches: direct and indirect separation.

Direct Chiral HPLC

The direct method involves the use of a Chiral Stationary Phase (CSP). These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. For carboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are often effective. nih.govsigmaaldrich.com The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is crucial for achieving optimal separation.

A hypothetical separation of the enantiomers of this compound on a chiral column is detailed in the table below.

Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rs) | >1.5 |

Note: This data is illustrative for a compound of this class and not based on published results for this compound.

Indirect Chiral HPLC

The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com For a carboxylic acid like this compound, a chiral amine, such as (R)-1-phenylethylamine, could be used as the CDA to form diastereomeric amides. The relative peak areas of the separated diastereomers then correspond to the enantiomeric ratio of the original acid.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by employing a Chiral Solvating Agent (CSA). rsc.orgfrontiersin.org The CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to a difference in the chemical environment for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum (typically ¹H NMR). rsc.org The integration of these distinct signals allows for the calculation of the enantiomeric excess. frontiersin.org

For carboxylic acids, common CSAs include chiral alcohols, amines, and other compounds capable of forming hydrogen bonds or other non-covalent interactions. rsc.org Diphenylprolinol and derivatives of BINOL-amino alcohols are examples of effective CSAs for the enantiodiscrimination of chiral carboxylic acids. frontiersin.orgrsc.org

The table below illustrates hypothetical ¹H NMR data for the determination of the enantiomeric excess of this compound using a CSA.

Interactive Data Table: Hypothetical ¹H NMR Data for Enantiomeric Purity Determination

| Analyte Proton | Racemic Mixture without CSA (δ, ppm) | Racemic Mixture with (R)-Diphenylprolinol as CSA (δ, ppm) | Δδ (ppm) |

| C2-H (α to COOH) | 2.35 (t) | (R)-enantiomer: 2.32 (t)** (S)-enantiomer:** 2.38 (t) | 0.06 |

| tert-Butyl | 1.44 (s) | (R)-enantiomer: 1.43 (s)** (S)-enantiomer:** 1.45 (s) | 0.02 |

Note: This data is illustrative and represents a plausible outcome for a compound of this type. The chemical shift (δ) values are hypothetical.

Conclusion and Future Research Directions

Synthesis Challenges and Opportunities

The primary challenge in synthesizing 9-(tert-butoxy)-9-oxononanoic acid, also known as mono-tert-butyl azelate, lies in the selective mono-esterification of azelaic acid. Traditional esterification methods often result in a mixture of the monoester, diester, and unreacted diacid, necessitating challenging purification procedures. beilstein-journals.org Achieving high selectivity for the monoester is crucial for efficient and cost-effective production.

Opportunities for overcoming these challenges are emerging from advancements in catalysis and process optimization. The development of novel catalysts with shape-selective properties could favor the formation of the monoester over the diester. Furthermore, exploring enzymatic catalysis presents a promising avenue for highly selective and environmentally friendly synthesis. researchgate.net Flow chemistry and continuous processing technologies also offer the potential for better control over reaction conditions, leading to improved yields and selectivity of the desired mono-ester.

Untapped Potential in Biomedical and Material Sciences

While the direct applications of this compound are not extensively documented, its structure as a bifunctional molecule—possessing both a protected carboxylic acid and a free carboxylic acid—suggests significant untapped potential. In biomedical sciences, it can serve as a valuable linker molecule in the synthesis of prodrugs, bioconjugates, and targeted drug delivery systems. The tert-butyl ester group can act as a protecting group, allowing for selective reactions at the free carboxylic acid terminus, followed by deprotection under specific conditions to release the active molecule.

In material sciences, this compound is a promising monomer for the synthesis of advanced polymers and biodegradable materials. mdpi.com The presence of both a protected and a free carboxylic acid allows for controlled polymerization and the introduction of specific functionalities. For instance, it can be used to create polyesters and polyamides with tailored properties, such as biodegradability and biocompatibility, which are highly sought after for applications in medical implants, tissue engineering scaffolds, and environmentally friendly plastics. mdpi.com

Green Chemistry and Sustainable Production Perspectives

The conventional industrial production of azelaic acid, the precursor to this compound, relies on the ozonolysis of oleic acid. researchgate.net This process is energy-intensive and carries potential safety risks associated with the use of ozone. mdpi.comdigitellinc.com A key focus of green chemistry is the development of more sustainable alternatives.

Emerging Areas in Computational Chemistry and Mechanistic Studies

Computational chemistry and detailed mechanistic studies are poised to play a crucial role in unlocking the full potential of this compound and optimizing its synthesis. Theoretical calculations can provide valuable insights into the reaction mechanisms of selective mono-esterification, helping to design more efficient catalysts and reaction conditions.

Furthermore, computational modeling can be employed to predict the physicochemical properties of polymers and other materials derived from this compound. This predictive capability can accelerate the discovery of new materials with desired functionalities for specific applications in the biomedical and material science fields. Mechanistic studies, combining experimental and computational approaches, can elucidate the structure-property relationships that govern the performance of these materials, paving the way for their rational design and optimization.

常见问题

Q. Methodological Insight :

- Enzymatic Synthesis : Optimize enzyme ratios (e.g., sequential addition of lipoxygenase and lyase) and maintain inert gas purging to stabilize intermediates.

- Chemical Synthesis : Control reaction temperature and solvent polarity to enhance product purity.

| Method | Yield (%) | Selectivity | Key Challenges |

|---|---|---|---|

| Enzymatic Cascade | 73 | High | Enzyme stability, cost |

| Ozonolysis | 50–60 | Moderate | By-product formation |

What are the key physical and chemical properties of this compound critical for experimental design?

Basic Research Question

Key properties include:

- Molecular Formula : C₁₃H₂₄O₄; Molecular Weight : 244.33 g/mol .

- Solubility : Slightly soluble in chloroform and methanol; stock solutions require inert gas purging to prevent degradation .

- Storage : Stable at -20°C; hygroscopic in aqueous environments .

Experimental Design Tip : Use polar aprotic solvents (e.g., DMSO) for homogeneous reaction mixtures, and avoid prolonged exposure to light/oxygen .

How does this compound modulate lipid metabolism in biological systems?

Basic Research Question

In humans, it increases phospholipase A2 (PLA2) activity by 40–60% in plasma, elevating thromboxane B2 (TXB2) levels, a pro-inflammatory mediator . In rats, it suppresses hepatic fatty acid synthesis by 30–50% and enhances β-oxidation via carnitine palmitoyltransferase activation .

Methodological Note : Use isolated plasma assays (human) and hepatic microsomal preparations (rat) to quantify dose-dependent effects .

How can researchers optimize enzymatic synthesis yields while minimizing by-product formation?

Advanced Research Question

Key parameters include:

- Enzyme Sequencing : Adding lipoxygenase and lyase sequentially (rather than simultaneously) improves intermediate stability .

- Temperature Control : Maintain 25–30°C to balance enzyme activity and product degradation.

- Substrate Purity : Use ≥95% pure linoleic acid to reduce competing pathways .

Data Contradiction : Yields drop to <50% if enzymes are co-incubated due to pH shifts. Sequential addition resolves this .

What analytical techniques are recommended for tracking the metabolic fate of 9-oxononanoic acid in vivo?

Advanced Research Question

- GC-MS : Detect 9-oxononanoic acid and its metabolite azelaic acid in hepatic mitochondria using silica gel chromatography for lipid fractionation .

- Radioisotope Tracing : Administer ¹⁴C-labeled linoleic acid autoxidation products to track incorporation into liver lipids (1–2.5% uptake after 12 hours) .

Challenge : Differentiate endogenous vs. exogenous metabolites using isotopic labeling .

How does 9-oxononanoic acid serve as a marker for atmospheric oxidation processes?

Advanced Research Question

In environmental chemistry, 9-oxononanoic acid is a secondary organic aerosol (SOA) tracer formed via ozone-induced oxidation of cooking emissions (e.g., oleic acid). Nighttime peaks correlate with O₃-rich urban environments .

Method : Use high-resolution aerosol mass spectrometry (HR-AMS) to quantify temporal variations and link to ozone exposure .

How can discrepancies in reported bioactivity data across model systems be resolved?

Advanced Research Question

Discrepancies arise from:

- Species-Specific Responses : PLA2 activation in human plasma vs. β-oxidation in rat liver .

- Dose Metrics : In vitro studies often use μM concentrations, while in vivo models require mg/kg dosing.

Resolution : Standardize assays (e.g., ISO-certified PLA2 kits) and cross-validate using multiple species .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Wear N100/P3 respirators, nitrile gloves, and chemical-resistant lab coats .

- First Aid : Rinse eyes with water for 15 minutes; avoid inducing vomiting if ingested .

- Storage : Keep at -20°C in airtight containers under nitrogen .